Fmoc-PEG8-alcohol

Description

BenchChem offers high-quality Fmoc-PEG8-alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-PEG8-alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H45NO10 |

|---|---|

Molecular Weight |

591.7 g/mol |

IUPAC Name |

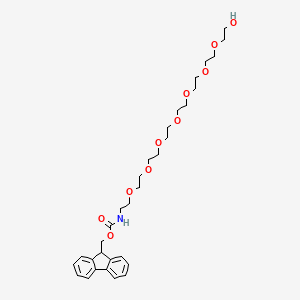

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C31H45NO10/c33-10-12-36-14-16-38-18-20-40-22-24-41-23-21-39-19-17-37-15-13-35-11-9-32-31(34)42-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30,33H,9-25H2,(H,32,34) |

InChI Key |

ABHUALPWHWKKRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-PEG8-alcohol

Introduction: The Role of Fmoc-PEG8-alcohol in Modern Drug Development

Fmoc-PEG8-alcohol, chemically known as (9H-fluoren-9-yl)methyl (2-(2-(2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional linker of significant interest in the fields of peptide synthesis, bioconjugation, and targeted drug delivery.[1][2][3] Its structure comprises three key components:

-

A Fluorenylmethyloxycarbonyl (Fmoc) protecting group : This base-labile group provides robust protection for the primary amine, making it a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[4][5] Its removal under mild, non-acidic conditions allows for the orthogonal protection of other functionalities within a molecule.[5]

-

An octaethylene glycol (PEG8) spacer : This discrete PEG linker is hydrophilic, enhancing the aqueous solubility and improving the pharmacokinetic properties of conjugated molecules.[3][6] The defined length of the PEG chain ensures batch-to-batch consistency, a critical requirement in pharmaceutical development.

-

A terminal primary alcohol (-OH) : This functional group serves as a versatile handle for further chemical modification, allowing for its derivatization or replacement with other reactive moieties.[4][7]

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Fmoc-PEG8-alcohol, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Section 1: Synthesis of Fmoc-PEG8-alcohol

Principle and Rationale

The synthesis of Fmoc-PEG8-alcohol is achieved through the chemoselective N-acylation of a primary amine in the presence of a primary alcohol. The foundational starting material is 2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol (H₂N-PEG8-OH). The core of the synthesis is the reaction of this amino-alcohol with an activated N-hydroxysuccinimide ester of Fmoc, namely N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).

Causality of Experimental Choices:

-

Starting Material : H₂N-PEG8-OH is chosen as it already contains the desired PEG8 chain and the two terminal functional groups, amine and alcohol.

-

Fmoc Reagent : Fmoc-OSu is preferred over the more reactive Fmoc-Cl (9-Fluorenylmethyl chloroformate). While Fmoc-Cl is effective, it can be overly reactive and generates HCl as a byproduct, which must be scavenged.[8] Fmoc-OSu offers a more controlled reaction with a stable, easily removable N-hydroxysuccinimide (NHS) byproduct, leading to cleaner reaction profiles and simplifying purification.[8][9]

-

Reaction Conditions : The reaction is performed under Schotten-Baumann conditions, using a mild base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA).[8][10] The base serves two purposes: it deprotonates the ammonium salt of the starting material (if it is a salt) and neutralizes any acidic byproducts. The nucleophilic primary amine selectively attacks the activated carbonyl of Fmoc-OSu, while the less nucleophilic primary alcohol remains unreactive under these conditions, ensuring chemoselectivity. Dichloromethane (DCM) or a similar aprotic solvent is used to solubilize the reactants.[10]

Synthesis Workflow Diagram

Caption: Synthesis workflow for Fmoc-PEG8-alcohol.

Detailed Experimental Protocol: Synthesis

-

Dissolution : In a round-bottom flask, dissolve H₂N-PEG8-OH (1.0 equivalent) in dichloromethane (DCM).

-

Base Addition : Add triethylamine (TEA) (1.5 equivalents) to the solution and stir for 5 minutes.

-

Fmoc-OSu Addition : To the stirring solution, add Fmoc-OSu (1.05 equivalents) portion-wise over 10 minutes.[11]

-

Reaction : Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up :

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash with 1 M HCl (2x) to remove unreacted TEA and any remaining starting amine.[11]

-

Wash with saturated aqueous sodium bicarbonate (1x).

-

Wash with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a viscous oil.[10][11]

-

Section 2: Purification of Fmoc-PEG8-alcohol

Challenges and Strategy

The purification of PEGylated compounds often presents challenges. Their "oily" nature and high polarity can lead to streaking and poor separation on standard silica gel columns.[12] A successful purification strategy relies on selecting an appropriate solvent system that balances the polarity needed to move the compound without causing it to elute too quickly with the solvent front.[12] Flash column chromatography on silica gel is the most common and effective method for purifying Fmoc-PEG8-alcohol on a laboratory scale.

Purification Workflow Diagram

Caption: Purification and analysis workflow.

Detailed Protocol: Flash Column Chromatography

-

Slurry Preparation : Dissolve the crude Fmoc-PEG8-alcohol in a minimal amount of DCM and add a small amount of silica gel. Concentrate this slurry to a dry, free-flowing powder.

-

Column Packing : Pack a glass column with silica gel using a non-polar solvent like hexane or a low-polarity mixture (e.g., 9:1 Hexane:DCM).

-

Loading : Carefully load the adsorbed crude product onto the top of the packed column.

-

Elution : Elute the column with a gradient solvent system. A gradient of methanol (MeOH) in DCM or chloroform (CHCl₃) is highly effective for PEG-containing compounds.[12]

-

Start with 100% DCM.

-

Gradually increase the polarity by adding MeOH in increments (e.g., 1% MeOH in DCM, then 2%, 3%, etc., up to 10%). A slow, shallow gradient often provides the best separation.[12]

-

-

Fraction Collection : Collect fractions and analyze them by TLC, staining with potassium permanganate or another suitable stain to visualize the PEG-containing product.

-

Isolation : Combine the fractions containing the pure product and concentrate under reduced pressure to yield Fmoc-PEG8-alcohol, which is typically a colorless to white waxy solid or viscous oil.[1]

Comparison of Purification Techniques

| Technique | Principle | Application for Fmoc-PEG8-alcohol | Advantages | Disadvantages |

| Normal Phase Chromatography | Separation based on polarity. | Primary Method. Ideal for separating the moderately polar product from non-polar impurities and highly polar byproducts. | Cost-effective, scalable, widely available. | Can suffer from peak tailing/streaking with PEG compounds if the eluent is not optimized.[12] |

| Reverse Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High-Purity Polishing. Excellent for final purification or for separating closely related impurities.[13] | High resolution, excellent for analytical QC and small-scale purification.[14] | More expensive, requires specialized equipment, lower loading capacity than flash chromatography. |

| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size). | Impurity Removal. Can be used to remove very small impurities (e.g., NHS) or large polymeric impurities.[10][13] | Good for removing impurities of significantly different sizes.[10] | Poor resolution for molecules of similar size, not ideal as a primary purification method for this synthesis. |

Section 3: Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Fmoc-PEG8-alcohol.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : This is the primary technique for structural confirmation. The spectrum should show characteristic signals for all three parts of the molecule.

-

Fmoc Group : A series of multiplets in the aromatic region, typically between δ 7.30-7.80 ppm . The methylene and methine protons adjacent to the carbamate will also be visible around δ 4.2-4.5 ppm .

-

PEG Chain : A large, characteristic singlet or narrow multiplet for the repeating -OCH₂CH₂O- units, typically around δ 3.6 ppm .

-

Terminal Alcohol : The protons adjacent to the terminal hydroxyl group will be distinct from the main PEG signal.

-

-

Mass Spectrometry (MS) : Used to confirm the molecular weight of the compound. For Fmoc-PEG8-alcohol (C₃₁H₄₅NO₁₀), the expected monoisotopic mass is approximately 591.30 g/mol .[1] Electrospray Ionization (ESI-MS) is commonly used.

-

High-Performance Liquid Chromatography (HPLC) : An essential tool for assessing purity.[14] A reverse-phase method (e.g., using a C18 column with a water/acetonitrile gradient) can be developed to show a single major peak for the pure product, allowing for quantification of purity (e.g., >95%).

Conclusion

The successful synthesis of high-purity Fmoc-PEG8-alcohol is readily achievable through a well-controlled Fmoc-protection reaction followed by a carefully optimized chromatographic purification. The key to success lies in the judicious choice of reagents, such as Fmoc-OSu, to ensure a clean reaction, and the development of a shallow gradient elution method for flash chromatography to overcome the inherent challenges of purifying PEGylated molecules. Rigorous characterization by NMR, MS, and HPLC is a non-negotiable final step to validate the product's identity and purity, ensuring its suitability for demanding downstream applications in pharmaceutical and biomedical research.

References

-

Lokey Lab Protocols. (2017). Fmoc. Wikidot. Retrieved from [Link]

-

Reddit. (2022). Chromatography of PEG containing compounds. r/Chempros. Retrieved from [Link]

-

Ly, K. I., & Olsen, C. A. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 19(9), 14384–14393. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Cheng, T. L., Chuang, K. H., Chen, B. M., & Roffler, S. R. (2012). Analytical measurement of PEGylated molecules. Bioconjugate chemistry, 23(5), 881–899. Retrieved from [Link]

-

BioPharm International. (2009). Making Site-specific PEGylation Work. Retrieved from [Link]

-

Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355-3359. Retrieved from [Link]

-

Biopharma PEG. (n.d.). Fmoc-NH-PEG8-OH. Retrieved from [Link]

-

AxisPharm. (n.d.). Fmoc PEG. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

- 4. mykhailiukchem.org [mykhailiukchem.org]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

The Discrete Precision of PEG8: A Technical Guide to Biocompatibility & Pharmacokinetics

Executive Summary

In the engineering of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker is no longer a passive connector; it is a determinant of therapeutic index. This guide analyzes the specific role of Octaethylene Glycol (PEG8) . Unlike polydisperse polymers or short-chain hydrocarbons, discrete PEG8 occupies a critical "hydrodynamic sweet spot." It provides sufficient steric shielding to mask hydrophobic payloads (preventing aggregation) while remaining below the threshold that triggers accelerated blood clearance or steric hindrance of target binding.

Part 1: The Physics of Precision – Discrete vs. Polydisperse

Biocompatibility begins with structural certainty. Traditional PEGylation uses polydisperse mixtures (e.g., "PEG 3000"), resulting in a Gaussian distribution of chain lengths. This creates batch-to-batch variability in pharmacokinetics (PK).

PEG8 is a Discrete PEG (dPEG®):

-

Molecular Weight: Exactly 370.43 Da (for the glycol chain).

-

Polydispersity Index (PDI): 1.00.

-

Regulatory Impact: Eliminates the "unidentified impurities" characterization often required for polydisperse linkers in CMC filings.

Table 1: Physicochemical Comparison

| Feature | Polydisperse PEG (e.g., PEG-2000) | Discrete PEG8 | Biocompatibility Impact |

| Structure | Mixture ( | Single species ( | PEG8 ensures reproducible receptor binding kinetics. |

| Hydration | Variable hydration shell | Defined hydration shell | PEG8 allows precise modeling of solubility. |

| Metabolism | Complex metabolite profile | Predictable cleavage | Simplified ADME profiling for PEG8 constructs. |

| Viscosity | High (at high concentrations) | Low | PEG8 formulations are easier to inject/infuse. |

Part 2: The "Goldilocks" Zone – Hydrophobicity Masking in ADCs

The most critical application of PEG8 is in Antibody-Drug Conjugates (ADCs) . Cytotoxic payloads (e.g., PBD dimers, MMAE) are highly hydrophobic. Without shielding, these payloads cause the antibody to aggregate or bind non-specifically to healthy tissues, driving toxicity.

Research by Lyon et al. and Burke et al.[1] demonstrated a clear length-dependent threshold for biocompatibility:

-

PEG < 6: Insufficient hydration shell. The hydrophobic payload remains exposed, leading to rapid plasma clearance and high hepatotoxicity.

-

PEG 8-12: The "Plateau of Stability." PEG8 provides a hydration radius sufficient to "mask" the payload, preventing non-specific uptake.

-

PEG > 24: Diminishing returns. Excessive bulk can block the antibody's CDR regions, reducing antigen binding affinity.

Visualization: The Hydrophobic Masking Mechanism

The following diagram illustrates how PEG8 coordinates water molecules to shield a hydrophobic payload, preventing aggregation.

Caption: PEG8 recruits a specific hydration shell that masks the hydrophobic payload, preventing RES uptake and aggregation.

Part 3: Immunogenicity & Clearance

Biocompatibility is also defined by how the body reacts to the linker itself.

-

Renal Clearance: PEG8 (MW < 1 kDa) is well below the renal filtration threshold (~40-60 kDa). If the linker is cleaved, PEG8 is rapidly excreted via urine, preventing lysosomal storage diseases associated with non-biodegradable polymers.

-

The Anti-PEG Dilemma: Large PEG chains (PEG-20k) can trigger "Accelerated Blood Clearance" (ABC) via anti-PEG IgM antibodies. Discrete PEG8 is generally considered haptenic but not immunogenic ; it is too short to cross-link B-cell receptors effectively on its own, significantly reducing the risk of ABC compared to polydisperse macropolymers.

Part 4: Application in PROTACs (Ternary Complexes)

In Proteolysis Targeting Chimeras (PROTACs), the linker length determines whether the E3 ligase and the Protein of Interest (POI) can meet.[2]

-

Too Short: Steric clash prevents ubiquitination.[2]

-

Too Long: High entropic penalty; the two proteins "wander" and rarely interact.

-

PEG8 Role: PEG8 (~30-35 Å extended length) is a standard library baseline. It is often the optimal span for recruiting E3 ligases like Cereblon (CRBN) or VHL to various targets.

Table 2: PEG8 vs. Alkyl Linkers in PROTACs

| Property | Alkyl Chain (C8) | PEG8 Chain | Biocompatibility/Efficacy Note |

| Solubility | Low (Lipophilic) | High (Hydrophilic) | PEG8 improves oral bioavailability of PROTACs. |

| Conformation | Rigid/Hydrophobic collapse | Flexible/Extended | PEG8 adapts to the protein surface interface. |

| Permeability | High (Passive diffusion) | Moderate | PEG8 balances solubility with permeability. |

Part 5: Experimental Protocols

The following protocols ensure the synthesis of a high-integrity PEG8 conjugate.

Workflow Visualization: Conjugation & QC

Caption: Critical path for PEG8 conjugation. LC-MS is mandatory to verify the discrete nature (single peak) vs. polydisperse contamination.

Protocol 1: NHS-PEG8-Maleimide Heterobifunctional Conjugation

Objective: Link an amine-containing antibody to a thiol-containing drug payload using a PEG8 spacer.

-

Activation (Antibody):

-

Purification 1 (Removal of Excess Linker):

-

Use a Desalting Column (MWCO 7kDa) equilibrated with PBS + 5mM EDTA (EDTA prevents oxidation of the maleimide).

-

Validation: Measure absorbance at 280nm.

-

-

Conjugation (Payload):

-

Add thiol-containing payload (e.g., Cys-MMAE) to the Ab-PEG8-Maleimide complex (3-5 fold excess over maleimide groups).

-

Adjust pH to 6.5 - 7.0 .

-

Criticality: pH > 7.5 increases maleimide hydrolysis; pH < 6.0 reduces thiol reactivity.

-

Incubate: 2 hours at RT or overnight at 4°C.

-

-

Final Purification & QC:

-

Purify via Size Exclusion Chromatography (SEC).

-

Mandatory QC: Hydrophobic Interaction Chromatography (HIC) to determine Drug-Antibody Ratio (DAR). PEG8 should yield a clean separation of DAR 0, 2, 4, 6, 8 species.

-

Protocol 2: LC-MS Verification of Discrete Purity

Objective: Confirm the linker is truly discrete PEG8 and not a degraded mixture.

-

System: UHPLC coupled to Q-TOF Mass Spectrometer.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Acceptance Criteria:

-

Extracted Ion Chromatogram (EIC): Must show a single sharp peak matching the theoretical mass of the PEG8 derivative.

-

Absence of Satellite Peaks: No peaks at

44 Da (mass of one ethylene oxide unit), which would indicate polydispersity or synthesis failure.

-

References

-

Lyon, R. P., et al. (2015). "Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index."[7] Nature Biotechnology, 33(7), 733–735. Link

-

Burke, P. J., et al. (2017). "Optimization of a PEGylated Glucuronide-MMAE Linker for Antibody-Drug Conjugates." Molecular Cancer Therapeutics, 16(1), 116–123. Link

-

BroadPharm. (n.d.). "Discrete PEG vs. Polydisperse PEG: A Technical Comparison." BroadPharm Technical Guides. Link

-

Chen, L., et al. (2020). "In-depth analysis of the effect of PEG chain length on the stability and pharmacokinetics of antibody-drug conjugates." Bioconjugate Chemistry, 31(10), 2412-2420. Link

-

Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Anti-tumor Therapy, 1, 273–312.[8] Link

Sources

- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Short-chain dense brush PEGylation on rigid nanocarriers overcomes anti-PEG antibody recognition for immune-stealth drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. precisepeg.com [precisepeg.com]

An In-Depth Technical Guide to Fmoc-PEG8-alcohol: Properties, Applications, and Supplier Information

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Fmoc-PEG8-alcohol in Modern Bioconjugation and Drug Delivery

Fmoc-PEG8-alcohol is a heterobifunctional linker that has emerged as a critical tool in the fields of peptide synthesis, drug delivery, and bioconjugation. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group connected by an eight-unit polyethylene glycol (PEG) chain, offers a versatile platform for the precise construction of complex biomolecules and therapeutic agents. The monodisperse nature of the PEG chain ensures batch-to-batch consistency, a crucial factor in the development of therapeutics and diagnostics.

The strategic incorporation of a PEG spacer in molecular design imparts several beneficial properties. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the solubility, stability, and pharmacokinetic profiles of peptides and small molecule drugs.[1] The hydrophilic and flexible nature of the PEG chain can shield molecules from enzymatic degradation, reduce immunogenicity, and improve their overall bioavailability. This guide provides a comprehensive overview of the technical aspects of Fmoc-PEG8-alcohol, including its chemical properties, supplier information, and detailed protocols for its application in solid-phase peptide synthesis (SPPS) and the development of Antibody-Drug Conjugates (ADCs).

Chemical Properties and Supplier Information

Fmoc-PEG8-alcohol is characterized by a precise molecular weight and structure, which is essential for the synthesis of well-defined bioconjugates.

| Property | Value | Source |

| Molecular Formula | C31H45NO10 | [2][3] |

| Molecular Weight | 591.7 g/mol | [2][4] |

| CAS Number | Not readily available | [2] |

| Appearance | White to off-white solid or viscous liquid | Varies by supplier |

| Solubility | Soluble in DMSO, DMF, and DCM | [2] |

Note on CAS Number: A specific CAS number for Fmoc-PEG8-alcohol is not consistently reported in supplier databases. Researchers should rely on the molecular formula and structure for precise identification. Related compounds, such as Fmoc-N-amido-dPEG8-NHS ester (CAS: 1334170-03-4) and Fmoc-N-amido-PEG8-acid (CAS: 756526-02-0), have assigned CAS numbers.[5][6]

Reputable Suppliers:

A number of chemical suppliers specialize in the provision of high-purity PEG linkers for research and development. When selecting a supplier, it is crucial to consider factors such as purity, batch-to-batch consistency, and the availability of comprehensive analytical data (e.g., NMR, HPLC).

| Supplier | Website |

| BroadPharm | |

| AxisPharm | [Link] |

| Biopharma PEG | [Link] |

| Glyco MindSynth | [Link] |

| MedchemExpress |

Core Applications and Methodologies

The bifunctional nature of Fmoc-PEG8-alcohol allows for its sequential use in multi-step synthetic strategies. The Fmoc group provides a temporary protecting group for the amine, which can be selectively removed to allow for further elaboration, while the terminal hydroxyl group serves as a handle for conjugation to other molecules.

Solid-Phase Peptide Synthesis (SPPS) for C-Terminal Modification

Fmoc-PEG8-alcohol can be incorporated into a peptide sequence during solid-phase peptide synthesis to introduce a C-terminal PEGylated alcohol functionality. This modification can enhance the solubility and pharmacokinetic properties of the resulting peptide.

Sources

Technical Guide: Storage and Handling of Fmoc-PEG8-alcohol

This guide outlines the technical protocols for the storage, handling, and stability maintenance of Fmoc-PEG8-alcohol (Fmoc-N-amido-PEG8-alcohol). It is designed for researchers requiring high-fidelity conjugation in drug delivery and proteomic applications.[1]

Core Physicochemical Profile

Fmoc-PEG8-alcohol is a heterobifunctional polyethylene glycol (PEG) derivative.[1][2] Its utility relies on the differential reactivity of its two termini: the base-labile Fmoc (fluorenylmethyloxycarbonyl) protecting group on the amine and the chemically versatile, yet inert, primary hydroxyl (-OH) group.

-

Chemical Formula:

[2] -

Molecular Weight: ~591.7 Da[3]

-

Physical State: Typically a viscous, colorless to pale yellow liquid or low-melting waxy solid at room temperature.[1]

-

Solubility: Highly soluble in polar organic solvents (DMF, DMSO, DCM, Methanol).[1]

Critical Vulnerabilities

To maintain reagent integrity, you must mitigate three primary degradation vectors:

-

Base-Catalyzed Fmoc Cleavage: The Fmoc group is designed to be removed by weak bases (e.g., piperidine).[1][4] However, unintended exposure to trace amines in the atmosphere or "aged" solvents will cause premature deprotection.[1]

-

Hygroscopicity: The PEG8 backbone is a "moisture magnet."[1] Absorbed water hydrolyzes sensitive ester linkages in downstream reactions and alters the effective concentration during weighing.[1]

-

Oxidative Degradation: While the terminal alcohol is stable, the polyether backbone is susceptible to slow oxidative degradation (peroxidation) if stored under oxygen for extended periods.[1]

Storage Protocol: The Cold Chain

Objective: Arrest thermodynamic degradation and prevent hydrolysis.

| Parameter | Specification | Technical Rationale |

| Temperature | -20°C (± 5°C) | Slows kinetic degradation rates.[1] Long-term storage at 4°C is insufficient for >3 month stability.[1] |

| Atmosphere | Inert Gas (Ar or | Displaces oxygen to prevent ether peroxidation.[1] Argon is preferred (heavier than air) for liquid reagents.[1] |

| Container | Amber Glass | The Fmoc group has strong UV absorbance ( |

| Desiccation | Required | Store secondary container over activated silica gel or |

| Closure | Parafilm/Teflon Tape | Seals the cap-vial junction against moisture ingress during freezer storage.[1] |

Handling & Experimental Workflow

Objective: Transfer the reagent from storage to reaction without introducing contaminants.

Step 1: The Thaw Cycle (Critical)

NEVER open a cold vial.

-

Remove the vial from -20°C storage.

-

Place in a desiccator at room temperature (20–25°C).

-

Wait 30–60 minutes.

Step 2: Solvent Selection

The choice of solvent is the most common failure point.[1]

-

Recommended: Anhydrous DMF (Dimethylformamide) or DMSO .[1]

-

The "Fishy Smell" Test: Before dissolving Fmoc-PEG8-alcohol, smell your DMF.[1] If it smells "fishy," it contains dimethylamine , a degradation product of DMF.[1]

Step 3: Weighing Viscous Liquids

Since Fmoc-PEG8-alcohol is often a viscous oil, standard spatulas fail.[1]

-

Method A (High Precision): Use a positive displacement pipette (e.g., Gilson Microman) to dispense by volume, calculating mass via density (

, verify specific lot).[1] -

Method B (Gravimetric): Use the "Weighing by Difference" technique.[1]

Visualization: Stability & Handling Logic

Figure 1: Degradation Pathways & Prevention

This diagram illustrates the chemical logic behind the storage requirements.[1]

Caption: Environmental stressors and their direct chemical consequences on Fmoc-PEG8-alcohol integrity.

Figure 2: The "Safe-Thaw" Workflow

Follow this process to ensure reagent viability.

Caption: Step-by-step workflow to prevent moisture ingress during reagent handling.

Quality Control (QC) & Troubleshooting

If you suspect reagent degradation, perform these rapid checks before committing to a valuable synthesis.

-

TLC (Thin Layer Chromatography):

-

NMR (

in

References

-

BroadPharm. Fmoc-PEG8-alcohol Product Specification and Storage. Retrieved from BroadPharm Catalog BP-25751.[1][3] Link

-

BiochemPEG. Fmoc-NH-PEG8-OH Technical Data Sheet. Retrieved from BiochemPEG.[1] Link

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][6][7][8][9] Chemical Reviews, 109(6), 2455-2504.[1] (Establishes Fmoc base-sensitivity mechanisms). Link

-

Huntsman Corporation. Jeffamine Polyetheramines & PEG Handling Guide.[1] (General protocols for handling hygroscopic polyethers). Link

Sources

- 1. glycomindsynth.com [glycomindsynth.com]

- 2. biochempeg.com [biochempeg.com]

- 3. Fmoc-PEG8-alcohol | BroadPharm [broadpharm.com]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. purepeg.com [purepeg.com]

- 6. Fmoc-PEG2-alcohol, 299430-87-8 | BroadPharm [broadpharm.com]

- 7. Fmoc-PEG8-NHS ester, 1334170-03-4 | BroadPharm [broadpharm.com]

- 8. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Fmoc-PEG8-Alcohol in Solid-Phase Peptide Synthesis (SPPS)

Abstract & Strategic Overview

The integration of polyethylene glycol (PEG) spacers into peptide sequences is a critical strategy in modern drug development to enhance pharmacokinetic profiles. PEGylation increases hydrodynamic volume, reduces renal clearance, and shields immunogenic epitopes. While Fmoc-PEG-Acids are standard for amide bond formation, Fmoc-PEG8-Alcohol (Fmoc-N-amido-dPEG®8-alcohol) presents a unique, bifunctional toolset.

This guide addresses the specific technical challenges of utilizing the hydroxyl (-OH) functionality within the orthogonal Fmoc/tBu SPPS strategy. Unlike carboxyl-terminated linkers, the alcohol moiety requires distinct activation or immobilization protocols.

This Application Note covers two distinct workflows:

-

C-Terminal Immobilization: Loading Fmoc-PEG8-Alcohol onto 2-Chlorotrityl Chloride (2-CTC) resin to generate C-terminal PEGylated peptides.

-

N-Terminal Ligation: Activation of the hydroxyl group to a succinimidyl carbonate (SC) for N-terminal capping.

Chemical Logic & Reagent Properties[1][2]

Structural Analysis

-

Reagent: Fmoc-N-amido-PEG8-Alcohol

-

Formula:

(varies slightly by manufacturer) -

Functionality:

-

Solubility: Highly soluble in DMF, DCM, and DMSO; however, long PEG chains can induce aggregation on-resin due to secondary structure formation.

Critical Handling Note (Hygroscopicity)

PEG derivatives are hygroscopic. Water is a competitive nucleophile that will quench activated resins (2-CTC) or active esters.

-

Protocol Rule: Allow the reagent bottle to equilibrate to room temperature before opening.

-

Solvent Rule: Use anhydrous DMF/DCM (<50 ppm

) for all coupling steps involving the hydroxyl group.

Workflow A: Resin Loading (C-Terminal PEGylation)

This protocol describes the immobilization of Fmoc-PEG8-Alcohol onto 2-Chlorotrityl Chloride (2-CTC) resin . This creates a solid support where the peptide grows off the PEG linker. Upon cleavage, the result is a peptide with a C-terminal PEG-alcohol.

Mechanistic Rationale

We utilize 2-CTC resin because the bulky trityl group prevents diketopiperazine (DKP) formation—a common side reaction when Proline or Glycine are adjacent to the linker. Furthermore, the ether linkage formed between the resin and the PEG-alcohol is acid-labile, allowing cleavage with TFA.

Experimental Protocol

Materials:

-

2-Chlorotrityl Chloride Resin (Loading: ~1.0–1.6 mmol/g)

-

Fmoc-PEG8-Alcohol[1]

-

DIPEA (N,N-Diisopropylethylamine), anhydrous

-

DCM (Dichloromethane), anhydrous

-

Methanol (HPLC grade)

Step-by-Step Procedure:

-

Resin Preparation:

-

Weigh 1.0 g of 2-CTC resin into a fritted polypropylene reaction vessel.

-

Wash with dry DCM (3 x 10 mL) to remove stabilizing agents.

-

Swell in dry DCM (10 mL) for 20 minutes. Drain.

-

-

Loading Reaction (Nucleophilic Substitution):

-

Dissolve Fmoc-PEG8-Alcohol (0.6 – 0.8 eq relative to resin nominal loading) in 8 mL dry DCM.

-

Note: We under-load the resin purposefully to prevent aggregation during subsequent peptide elongation. Target loading: 0.4–0.6 mmol/g.

-

-

Add DIPEA (4.0 eq relative to Fmoc-PEG8-Alcohol).

-

Agitate gently (orbital shaker) for 2 hours at room temperature.

-

Caution: Do not use magnetic stir bars, as they grind the resin beads.

-

-

Capping (Quenching Unreacted Chlorides):

-

The resin likely still contains active chloride sites. These must be capped to prevent unwanted peptide attachment later.

-

Add 1 mL of Methanol (MeOH) to the reaction mixture (Total volume ~9 mL).

-

Add DIPEA (1 mL).

-

Agitate for 20 minutes. The MeOH acts as a small nucleophile to convert remaining trityl-Cl to trityl-OMe (inert).

-

-

Washing:

-

Loading Determination (UV Quantitation):

-

Standard colorimetric tests (Kaiser) do not work on the alcohol. You must determine loading via Fmoc release.

-

Take ~5 mg of dried resin. Treat with 20% Piperidine/DMF for 20 mins.

-

Measure UV absorbance of the supernatant at 290 nm (or 301 nm).

-

Calculation:

(Use

-

Visualization: Resin Loading Pathway

Figure 1: Strategy for immobilizing Fmoc-PEG8-Alcohol onto 2-Chlorotrityl Chloride resin.

Workflow B: N-Terminal Activation (Conjugation)

If the goal is to attach Fmoc-PEG8-Alcohol to the N-terminus of a peptide chain (capping), the alcohol group is inert to standard HBTU/HATU coupling. It must be converted to an active carbonate.

The Method of Choice: Conversion to Fmoc-PEG8-Succinimidyl Carbonate (Fmoc-PEG8-SC) using N,N'-Disuccinimidyl carbonate (DSC).

Experimental Protocol

Materials:

-

Fmoc-PEG8-Alcohol[1]

-

DSC (N,N'-Disuccinimidyl carbonate)

-

Pyridine (anhydrous) or DIPEA

-

Acetonitrile (ACN) or DCM

-

Peptide-Resin (Free amine N-terminus)

Step-by-Step Procedure:

-

Activation (In-situ or Pre-activation):

-

Dissolve Fmoc-PEG8-Alcohol (1 eq) and DSC (1.5 eq) in anhydrous ACN or DCM.

-

Add Pyridine (1.5 eq) dropwise.

-

Stir at room temperature for 2–4 hours.

-

Checkpoint: Monitor by TLC or HPLC. The shift in retention time confirms the formation of the mixed carbonate.

-

-

Coupling to Peptide-Resin:

-

Swell the target Peptide-Resin (deprotected N-terminus) in DMF.[5]

-

Add the activated Fmoc-PEG8-SC solution to the resin.

-

Add DIPEA (2 eq) to ensure the resin-bound amine is deprotonated.

-

Agitate for 4–16 hours (PEG coupling is slower than amino acids due to entropic factors).

-

-

Final Processing:

Visualization: Activation Pathway

Figure 2: Activation of the hydroxyl moiety to a succinimidyl carbonate for N-terminal coupling.

Summary of Data & Troubleshooting

| Parameter | Workflow A (Resin Loading) | Workflow B (N-Terminal Coupling) |

| Reactive Group | Hydroxyl (-OH) | Hydroxyl (-OH) |

| Target | 2-Chlorotrityl Chloride Resin | N-terminal Amine ( |

| Linkage Formed | Ether (Acid Labile) | Carbamate (Stable) |

| Key Reagent | DIPEA / Methanol (Capping) | DSC / Pyridine |

| Common Pitfall | Moisture hydrolysis of resin Cl | Incomplete activation of Alcohol |

| QC Method | UV Fmoc Quantitation | Kaiser Test / HPLC |

Troubleshooting Guide

-

Low Loading on Resin: Ensure the 2-CTC resin is fresh. Hydrolysis of the chloride to the alcohol (2-Chlorotrityl alcohol) deactivates the resin. If suspected, treat resin with

in DCM to re-chlorinate before use. -

Incomplete N-Terminal Coupling: PEG chains have high entropic freedom. Increase concentration (0.2 M) and temperature (up to 40°C, but watch for Fmoc instability) or perform double coupling.

References

-

PeptideWeb. Loading Protocols for 2-Chlorotrityl Chloride Resin. [Link][4]

-

Barlos, K., et al. (1989). Esterification of Fmoc-amino acids to trityl-based resins.[2] International Journal of Peptide and Protein Research. (Foundational citation for 2-CTC chemistry).

Sources

- 1. Fmoc-PEG8-alcohol | BroadPharm [broadpharm.com]

- 2. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]

- 3. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptideweb.com [peptideweb.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. researchgate.net [researchgate.net]

- 7. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

Fmoc-PEG8-alcohol for antibody-drug conjugate (ADC) development.

This Application Note is designed to guide drug development professionals through the strategic use of Fmoc-PEG8-alcohol in the synthesis of Antibody-Drug Conjugates (ADCs). It focuses on the "Hydrophilicity Masking" strategy, utilizing the specific chemical properties of the Fmoc and Hydroxyl groups to construct stable, soluble linker-payloads.

Strategic Utilization of Fmoc-PEG8-Alcohol in Linker-Payload Synthesis

The Strategic Landscape: Why Fmoc-PEG8-Alcohol?

In the development of Antibody-Drug Conjugates (ADCs), the aggregation of hydrophobic payloads (e.g., PBD dimers, Maytansinoids, Auristatins) is a critical failure mode. Aggregation leads to rapid hepatic clearance, reduced half-life, and immunogenicity.

Fmoc-PEG8-alcohol (Fmoc-N-amido-dPEG®8-alcohol) serves as a precision tool to solve this "Hydrophobicity Challenge."

-

The "Goldilocks" Spacer (PEG8): Research by Lyon et al. (2015) demonstrated that a PEG spacer of 8–12 units provides the optimal balance. It is long enough to mask the hydrophobicity of the payload (preventing aggregation) but short enough to avoid steric hindrance that blocks the enzymatic cleavage of the linker inside the tumor cell [1].

-

Orthogonal Protection (Fmoc): The Fmoc group allows for controlled, modular synthesis. It protects the amine terminus while the alcohol terminus is functionalized, preventing polymerization. It is removed under mild basic conditions (Piperidine), which is orthogonal to acid-labile groups often found on payloads.

-

Versatile Alcohol Handle: Unlike carboxyl-terminated PEGs, the alcohol group offers unique reactivity. It can be converted into a Carbonate (for carbamate linkages), a Sulfonate (for displacement), or an Ether , expanding the diversity of possible linker-payload architectures.

Material Properties & Handling

| Property | Specification | Critical Note |

| Chemical Name | Fmoc-N-amido-dPEG®8-alcohol | Also known as Fmoc-NH-PEG8-OH |

| Molecular Weight | ~591.7 g/mol | Confirm exact MW on CoA (polydispersity is rare but possible in lower grades) |

| Solubility | DMSO, DMF, DCM, MeOH | Avoid water during storage to prevent Fmoc hydrolysis. |

| Purity Requirement | >95% (HPLC) | Impurities (e.g., free amine) will cause chain termination. |

| Storage | -20°C, Desiccated | Hygroscopic. Allow to reach room temp before opening.[1] |

Experimental Workflow: The "Active Carbonate" Route

This protocol details the conversion of Fmoc-PEG8-alcohol into an activated NHS-Carbonate intermediate, followed by conjugation to an amine-containing payload (e.g., MMAE or a derivative). This creates a stable Carbamate linkage, a preferred bond in modern ADCs for its stability in circulation.

Phase A: Activation of Fmoc-PEG8-Alcohol

Objective: Convert the inert hydroxyl group into a reactive Succinimidyl Carbonate.

Reagents:

-

Triethylamine (TEA) or Pyridine[6]

-

Anhydrous Acetonitrile (ACN)

Protocol:

-

Dissolution: Dissolve Fmoc-PEG8-alcohol (1.0 eq) in anhydrous ACN (0.1 M concentration).

-

Activation: Add DSC (1.5 eq) to the solution.

-

Catalysis: Dropwise add TEA (3.0 eq) while stirring.

-

Note: The reaction is exothermic.[7] If scaling up (>1g), cool to 0°C during addition.

-

-

Incubation: Stir at Room Temperature (RT) for 4–6 hours.

-

Monitoring: Monitor by TLC or HPLC. The shift in retention time will be significant due to the added NHS group.

-

-

Work-up:

-

Dilute with DCM.

-

Wash with 0.1 M HCl (cold) to remove excess base (keeps Fmoc intact).

-

Wash with Brine.[6]

-

Dry over Na2SO4, filter, and concentrate in vacuo.

-

-

Yield: The resulting Fmoc-PEG8-SC (Succinimidyl Carbonate) is a shelf-stable solid/oil that can be stored at -20°C.

Phase B: Conjugation to Payload (Carbamate Formation)

Objective: Attach the PEG spacer to the Payload via a Carbamate bond.

Reagents:

-

Fmoc-PEG8-SC (from Phase A)

-

Amine-containing Payload (e.g., MMAE, Val-Cit-PAB-MMAE)

-

DIPEA (Diisopropylethylamine)

-

Anhydrous DMF

Protocol:

-

Coupling: Dissolve the Payload (1.0 eq) and Fmoc-PEG8-SC (1.2 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.0 eq).

-

Reaction: Stir at RT for 12–24 hours.

-

Purification: Purify the Fmoc-PEG8-Carbamate-Payload via Prep-HPLC (C18 column, Water/ACN gradient + 0.1% Formic Acid).

Phase C: Fmoc Deprotection & Final Assembly

Objective: Remove the Fmoc group to reveal the amine, then attach the antibody-reactive head (e.g., Maleimide).

Protocol:

-

Deprotection: Dissolve the construct in 20% Piperidine in DMF (v/v). Stir for 15–30 minutes.

-

QC Check: Monitor UV at 301 nm (Fmoc-piperidine adduct). Ensure complete disappearance of the Fmoc-protected starting material by LC-MS.

-

-

Precipitation: Precipitate the deprotected H2N-PEG8-Carbamate-Payload into cold Diethyl Ether (or purify by HPLC if the payload is too hydrophilic).

-

Final Coupling: React the free amine with SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or Mal-NHS to install the Maleimide head.

-

Result:Maleimide-PEG8-Carbamate-Payload .

-

Ready for ADC: This molecule is now ready for conjugation to Cysteine-reduced antibodies.

-

Visualization: Synthesis Pathway

The following diagram illustrates the transformation of Fmoc-PEG8-alcohol into a conjugation-ready ADC linker-payload.

Caption: Workflow for converting Fmoc-PEG8-Alcohol into a Maleimide-reactive Linker-Payload via Carbonate Activation.

Quality Control & Validation

To ensure the integrity of the synthesis, the following QC parameters are mandatory:

-

UPLC-MS Confirmation:

-

Fmoc-PEG8-NHS: Check for mass shift corresponding to +NHS and -H (+97 Da vs. Carbonyl addition). Note: NHS esters hydrolyze easily in MS source; look for the hydrolysis product if the parent ion is weak.

-

Deprotection: Confirm total loss of the Fmoc signature (m/z -222.2 Da).

-

-

Hydrophobicity Check (RP-HPLC):

-

Compare the Retention Time (RT) of the Payload vs. the PEGylated Payload. The PEG8 spacer should significantly shift the RT earlier (make it more hydrophilic) on a C18 column. If the RT does not shift, the conjugation failed.

-

-

Free Thiol Assay (Ellman's):

-

Not applicable to the linker itself, but critical when conjugating the final product to the Antibody. Ensure the Maleimide is active before adding to the mAb.

-

References

-

Lyon, R. P., et al. (2015).[12] Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index.[13] Nature Biotechnology, 33(7), 733–735. [Link]

-

Hamblett, K. J., et al. (2004). Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate. Clinical Cancer Research, 10(20), 7063–7070. [Link]

-

Kontermann, R. E., & Brinkmann, U. (2015). Bispecific antibodies. Drug Discovery Today, 20(7), 838-847. (Context on spacer technology). [Link]

-

Ghosh, A. K., et al. (2018). N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines.[6] Tetrahedron Letters (via NIH). [Link]

Sources

- 1. Solution-phase amide coupling with DSC - Lokey Lab Protocols [lokeylab.wikidot.com]

- 2. biochempeg.com [biochempeg.com]

- 3. Fmoc-PEG8-alcohol | BroadPharm [broadpharm.com]

- 4. Fmoc-NH-PEG8-CH2COOH | C33H47NO12 | CID 57884377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fmoc-PEG8-alcohol_新研博美 [xinyanbm.com]

- 6. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. peptide.com [peptide.com]

- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

- 13. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Surface Engineering of PLGA Nanocarriers using Fmoc-PEG8-Alcohol

Introduction & Strategic Rationale

In the development of "smart" drug delivery systems, the surface chemistry of the nanocarrier dictates its biological fate. While standard PEGylation (using mPEG) provides steric stabilization ("stealth" effect), it effectively shuts down the surface, preventing further chemical modification.

Fmoc-PEG8-alcohol (Fmoc-N-amido-dPEG®8-alcohol) represents a superior class of heterobifunctional linkers that solves this dichotomy.

-

Discrete PEG Length (dPEG): Unlike polydisperse polymers, the precise 8-unit ethylene glycol chain provides a defined hydrodynamic radius and eliminates batch-to-batch variability in shielding efficiency.

-

Orthogonal Protection: The Fluorenylmethyloxycarbonyl (Fmoc) group protects the terminal amine, allowing the hydroxyl group (-OH) to be grafted onto the nanoparticle first.

-

Tunable Reactivity: Once the nanoparticle is assembled and purified, the Fmoc group can be removed under mild basic conditions to expose a reactive primary amine for the attachment of targeting ligands (e.g., RGD peptides, antibodies, or aptamers).

This guide details the protocol for grafting Fmoc-PEG8-alcohol onto Carboxyl-terminated PLGA nanoparticles (PLGA-COOH) via Steglich esterification, followed by Fmoc deprotection and surface quantification.

Mechanism of Action

The workflow relies on a "Graft-then-Deprotect" strategy. The alcohol terminus of the linker forms an ester bond with the carboxylic acid on the PLGA surface. This ester bond is biodegradable, facilitating the eventual shedding of the shell and release of the payload.

Figure 1: Reaction pathway for surface modification. The Fmoc group serves as a temporary shield, ensuring the amine does not interfere with the initial esterification.

Materials & Equipment

Reagents

-

Nanoparticles: PLGA-COOH Nanoparticles (approx. 100–200 nm diameter).

-

Linker: Fmoc-PEG8-alcohol (BroadPharm BP-25751 or equivalent).

-

Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP).

-

Solvents: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (depending on PLGA solubility/swelling preference).

-

Deprotection: Piperidine (sequencing grade).

Equipment

-

UV-Vis Spectrophotometer (Quartz cuvettes required).

-

Centrifuge (capable of 15,000 x g).

-

Dynamic Light Scattering (DLS) system (e.g., Malvern Zetasizer).

-

Lyophilizer.

Experimental Protocols

Protocol A: Surface Grafting (Steglich Esterification)

Objective: Covalently attach the hydroxyl end of the linker to the carboxylic acid groups on the PLGA surface.

Critical Note: Alcohols are weaker nucleophiles than amines. Efficient coupling requires the activation of the carboxyl group using EDC and a catalytic amount of DMAP.

-

Particle Preparation:

-

Suspend 50 mg of PLGA-COOH nanoparticles in 5 mL of anhydrous DCM.

-

Tip: Use a bath sonicator (5 min) to ensure monodispersity. Aggregates will lead to uneven coating.

-

-

Activation:

-

Add EDC (10 equivalents relative to estimated surface -COOH groups) and DMAP (0.5 equivalents).

-

Incubate at 4°C for 15 minutes.

-

-

Conjugation:

-

Dissolve Fmoc-PEG8-alcohol (5 equivalents) in 500 µL DCM.

-

Add the linker solution dropwise to the activated nanoparticle suspension.

-

Seal the reaction vessel under nitrogen/argon to prevent moisture ingress (water competes with the alcohol for the ester bond).

-

Stir gently (magnetic stirring at 100 rpm) for 12–24 hours at room temperature.

-

-

Purification (Crucial):

-

Centrifuge at 12,000 x g for 15 minutes to pellet the nanoparticles.

-

Discard the supernatant (contains unreacted linker and urea byproducts).

-

Resuspend the pellet in fresh DCM or Ethanol.

-

Validation: The final supernatant should show no UV absorbance at 301 nm (absence of free Fmoc reagent).

-

Protocol B: Fmoc Deprotection & Quantification (The "Self-Validating" Step)

Objective: Remove the Fmoc group to expose the amine and quantify the grafting density.

Principle: Piperidine cleaves the Fmoc group, releasing a dibenzofulvene-piperidine adduct.[3] This adduct has a distinct UV absorbance signature, allowing direct calculation of surface density.

-

Deprotection Reaction:

-

Suspend the purified, dried PLGA-PEG-Fmoc nanoparticles (10 mg) in 2 mL of 20% (v/v) Piperidine in DMF .

-

Incubate for 20 minutes at room temperature with mild agitation.

-

-

Separation:

-

Centrifuge at 15,000 x g for 10 minutes.

-

Collect the Supernatant: Do not discard. This solution contains the cleaved Fmoc signal.[2]

-

-

Quantification (UV-Vis):

-

Measure the absorbance of the supernatant at 301 nm (secondary peak) or 290 nm (primary peak).

-

Use the Beer-Lambert Law:

- (Molar extinction coefficient of the adduct).[3]

- = Path length (1 cm).

-

Calculate the loading (µmol/g polymer) based on the mass of nanoparticles used.

-

Protocol C: Characterization & QC

Compare the nanoparticles at each stage to ensure successful modification.

| Parameter | Native PLGA-COOH | PLGA-PEG-Fmoc (Protected) | PLGA-PEG-NH2 (Deprotected) | Interpretation |

| Zeta Potential | -35 to -50 mV | -10 to -20 mV | +5 to +15 mV | Shift confirms surface chemistry change. |

| Hydrodynamic Size | 120 nm | 135 nm | 132 nm | Increase due to PEG hydration shell. |

| PDI | < 0.2 | < 0.2 | < 0.25 | Low PDI indicates no aggregation. |

| Surface Function | Carboxyl (Acidic) | Hydrophobic/Neutral | Primary Amine (Basic) | Ready for ligand conjugation. |

Troubleshooting Guide

Issue: Low Coupling Efficiency (Low UV signal after deprotection)

-

Cause 1: Moisture in the reaction. Steglich esterification is sensitive to water.

-

Fix: Use strictly anhydrous solvents and a nitrogen atmosphere.

-

-

Cause 2: Steric hindrance.[4] The Fmoc group is bulky.

-

Fix: Use a "spacer" approach or increase the reaction time to 24h. Ensure the PLGA-COOH is not "buried" inside the particle (use PLGA with surface-enriched carboxyls).

-

Issue: Aggregation during Deprotection

-

Cause: Removal of the Fmoc group exposes amines, which can cross-react or reduce electrostatic repulsion if the zeta potential passes through zero.

-

Fix: Perform deprotection in the presence of a surfactant (e.g., 0.1% Tween 20) or immediately buffer exchange into pH 7.4 PBS after the piperidine step.

References

-

BroadPharm. Product Specification: Fmoc-PEG8-alcohol (Catalog BP-25751).[5] Retrieved from

-

National Institutes of Health (NIH). A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. (2024).[6][7][8] Discusses UV quantification of Fmoc-fulvene adducts. Retrieved from

-

Royal Society of Chemistry (RSC). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale (2021). Reviews PEG density and stealth properties. Retrieved from

-

BenchChem. Application Notes for Nanoparticle Functionalization. General protocols for PEG-alcohol grafting. Retrieved from

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. rsc.org [rsc.org]

- 3. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc-PEG8-alcohol | BroadPharm [broadpharm.com]

- 6. akinainc.com [akinainc.com]

- 7. Fmoc-NH-PEG8-CH2COOH | C33H47NO12 | CID 57884377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Long Peptides with PEG Linkers

Introduction

Synthesizing long peptides (>30 residues) containing Polyethylene Glycol (PEG) linkers presents a "double-edged" chemical challenge. While the PEG chain improves the final solubility of the peptide, its introduction during Solid-Phase Peptide Synthesis (SPPS) creates unique steric hurdles. Furthermore, the peptide sequence itself is prone to on-resin aggregation (β-sheet formation), leading to deletion sequences.

This guide addresses the intersection of these two problems: steric shielding by the PEG chain and inter-chain aggregation of the peptide backbone .

Module 1: Strategic Planning & Resin Selection

Q1: My long peptide (>40 AA) with a PEG spacer failed on Polystyrene (PS) resin. Why?

A: Polystyrene resins are hydrophobic and swell poorly in the polar solvents required to solubilize long, aggregating peptide chains.[1]

-

The Failure Mode: As the peptide grows, it becomes more polar/structured than the hydrophobic PS core. The peptide chains collapse onto themselves (aggregation), preventing reagents from reaching the N-terminus.

-

The Solution: Switch to ChemMatrix® (100% PEG) or TentaGel® (PEG-PS graft) resins.

-

ChemMatrix is superior for long peptides because it consists exclusively of primary ether bonds (PEG), offering the highest swelling volume in both organic (DCM, DMF) and aqueous solvents. This "pseudo-solution" environment keeps peptide chains solvated and accessible.

-

Q2: What resin loading should I use to prevent steric clash?

A: You must use Low Loading (< 0.2 mmol/g) .

-

Reasoning: High loading forces growing peptide chains into close proximity. When you introduce a PEG linker (which acts like a flexible "random coil"), it occupies a large hydrodynamic volume, effectively shielding neighboring reactive sites.

-

Recommendation: Use ChemMatrix or TentaGel with a loading of 0.15 – 0.2 mmol/g . This spacing minimizes inter-chain steric hindrance and aggregation.[1]

Module 2: The PEG Factor (Coupling & Assembly)

Q3: I am seeing broad "smears" in my HPLC purification. Is my synthesis failing?

A: Not necessarily. This is often due to Polydispersity in your PEG linker.[2]

-

The Issue: Commercial PEG reagents (e.g., PEG-2000, PEG-3000) are often mixtures of chain lengths (polydisperse). If you use these, your final product will be a mixture of molecular weights, eluting as a broad, unresolved hill on HPLC.

-

The Fix: Use Discrete (Monodisperse) PEGs (e.g.,

,-

Diagnostic: If you use a discrete PEG and still see a broad peak, your peptide is likely aggregating on the column or you have unresolved deletion sequences.

-

Q4: Coupling the PEG unit was easy, but the amino acid immediately following the PEG linker is difficult to couple. Why?

A: You are experiencing the "PEG Shroud" Effect .

-

Mechanism: The flexible PEG chain collapses over the N-terminal amine, creating a steric shield that blocks the incoming bulky Fmoc-amino acid.

-

Protocol Adjustment:

-

Re-coupling: Perform a double coupling for the first residue after the PEG.

-

Heat: Use microwave irradiation (75°C) to increase the kinetic energy of the PEG chain, momentarily exposing the N-terminus.

-

Solvent: Add 1% Triton X-100 or use NMP (N-methyl-2-pyrrolidone) instead of DMF to disrupt the PEG-resin interaction.

-

Module 3: Aggregation Management

Q5: How do I prevent β-sheet aggregation in the long peptide domain?

A: Relying solely on "better coupling reagents" (like HATU) is insufficient for sequences >30 AA. You must disrupt the secondary structure.

-

Pseudoprolines: Replace Ser, Thr, or Cys residues with Pseudoproline dipeptides (e.g., Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH). These introduce a "kink" in the backbone (cis-amide bond), physically preventing β-sheet alignment.

-

Placement: Insert a pseudoproline every 6–10 residues.[3]

-

-

Isoacyl Dipeptides: For sequences lacking Ser/Thr, use Isoacyl dipeptides . These form an ester bond (depsitpeptide) on the backbone, which is later rearranged to the native amide bond during pH adjustment.

Visualization: Troubleshooting Decision Tree

Figure 1: Strategic decision tree for selecting resin, linker type, and aggregation-breaking technologies.

Module 4: Protocols

Protocol A: The "Difficult Sequence" Coupling Cycle

Use this cycle for the first amino acid AFTER the PEG linker and for hydrophobic stretches.

| Step | Reagent | Conditions | Purpose |

| 1. Swelling | DMF or NMP | 2 min | Ensure resin accessibility. |

| 2. Deprotection | 20% Piperidine + 0.1M HOBt in DMF | 2 x 5 min (RT) | HOBt suppresses aspartimide formation; short bursts prevent side reactions. |

| 3. Wash | DMF | 5 x 1 min | Critical to remove base. |

| 4. Coupling 1 | AA (5 eq) + HATU (4.9 eq) + DIEA (10 eq) | 75°C (Microwave) for 5 min | High temp overcomes steric barrier of PEG. |

| 5. Wash | DMF | 3 x 1 min | Remove excess reagents. |

| 6. Coupling 2 | AA (5 eq) + Oxyma (5 eq) + DIC (5 eq) | 50°C for 20 min | Different activation chemistry targets unreacted sites. |

| 7. Capping | Acetic Anhydride / Pyridine | 5 min | Terminate unreacted chains to simplify purification. |

Protocol B: Cleavage Cocktail for PEG-Peptides

PEG chains are susceptible to oxidation and can trap scavengers. This cocktail balances potency with protection.

Reagent K (Modified):

-

TFA: 82.5% (Cleavage agent)

-

Phenol: 5% (Scavenger for tyrosine/tryptophan)

-

Water: 5% (Scavenger for t-butyl cations)

-

Thioanisole: 5% (Prevents Methionine oxidation)

-

EDT (Ethanedithiol): 2.5% (Crucial for Cys/Met protection)

Procedure:

-

Shake resin in cocktail for 2.5 – 3 hours.

-

Precipitate in cold Diethyl Ether .

-

Crucial Step: Centrifuge and wash the pellet 3x with ether. PEGylated peptides can be "sticky"; thorough ether washing removes the scavengers that cause broad HPLC peaks.

Data Summary: Resin Performance Comparison

| Feature | Polystyrene (PS) | TentaGel (PEG-PS) | ChemMatrix (100% PEG) |

| Swelling (DCM) | High | Medium | High |

| Swelling (DMF) | High | Medium | Very High |

| Swelling (Water) | None | Low | High |

| Long Peptide Suitability | Poor (<20 AA) | Good (20-40 AA) | Excellent (>40 AA) |

| PEG Linker Compatibility | Low (Steric clash) | Medium | High |

References

-

Bachem. (2021). Pseudoproline & Isoacyl dipeptides for Long Peptide Synthesis. Retrieved from

-

CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from

-

Sigma-Aldrich. (n.d.). ChemMatrix® Resin for solid phase peptide synthesis.[1][4] Retrieved from

-

Biotage. (2023).[5] How do I choose my resin for peptide synthesis? Part 2. Retrieved from

-

National Institutes of Health (NIH). (2020). Monodisperse and Polydisperse PEGylation of Peptides and Proteins: A Comparative Study. Biomacromolecules. Retrieved from

Sources

Validation & Comparative

The Discerning Choice: A Comparative Guide to PEG Linker Length in Antibody-Drug Conjugates, Centering on Fmoc-PEG8-alcohol

For researchers, scientists, and drug development professionals, the linker is a critical component in the intricate architecture of an Antibody-Drug Conjugate (ADC), profoundly influencing its therapeutic index. Among the diverse linker technologies, polyethylene glycol (PEG) has emerged as a versatile tool to modulate the physicochemical and pharmacokinetic properties of these targeted therapies. This guide provides an in-depth, objective comparison of Fmoc-PEG8-alcohol with other PEG linker lengths, supported by experimental data, to inform the rational design of next-generation ADCs.

The covalent attachment of a cytotoxic payload to a monoclonal antibody via a linker is the defining feature of an ADC.[] The linker's role extends beyond a simple connection; it is instrumental in determining the ADC's solubility, stability, pharmacokinetics, and ultimately, its efficacy and safety.[2] Hydrophobic payloads, while often potent, can induce aggregation of the ADC, leading to rapid clearance from circulation and potential immunogenicity.[3][4] Hydrophilic linkers, particularly those incorporating PEG, can effectively mitigate these challenges.[5][6]

The Merits of PEGylation in ADC Design

PEGylation, the incorporation of PEG chains, offers a multitude of advantages in the development of ADCs:

-

Enhanced Hydrophilicity: PEG linkers increase the overall water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This improved solubility helps to prevent aggregation, a common issue that can compromise the stability and efficacy of ADCs.[7][8]

-

Improved Pharmacokinetics: The hydrophilic nature of PEG creates a "hydration shell" around the ADC, increasing its hydrodynamic radius.[8][9] This larger size reduces renal clearance, prolonging the circulation half-life of the ADC and allowing for greater accumulation in tumor tissues.[10][11]

-

Reduced Immunogenicity: By masking potential epitopes on the payload or linker, PEGylation can reduce the likelihood of an immune response against the ADC.[7][8]

-

Increased Drug-to-Antibody Ratio (DAR): The enhanced solubility imparted by PEG linkers can enable the attachment of a higher number of drug molecules per antibody without causing aggregation.[3][4]

However, the length of the PEG chain is a critical parameter that must be carefully optimized. An excessively long PEG linker can introduce steric hindrance, potentially interfering with the antibody's binding to its target antigen or the payload's interaction with its intracellular target.[12] Conversely, a linker that is too short may not provide sufficient hydrophilicity to overcome the challenges associated with a hydrophobic payload.[13]

A Comparative Analysis of PEG Linker Lengths in ADCs

The selection of the optimal PEG linker length is a balancing act between enhancing pharmacokinetic properties and maintaining potent biological activity. The following sections provide a comparative overview of how different PEG linker lengths, with a focus on PEG8, impact key ADC performance metrics.

Fmoc-PEG8-alcohol: A Versatile Building Block

Fmoc-PEG8-alcohol is a heterobifunctional PEG linker that contains an Fmoc-protected amine and a terminal hydroxyl group.[14] The Fmoc group can be readily removed under basic conditions to reveal a primary amine, which can then be used for conjugation to a payload or another linker component.[14][15] The hydroxyl group offers a handle for further chemical modification, making it a versatile building block in the synthesis of complex linker-payload systems.[14][16] The eight repeating ethylene glycol units provide a balance of hydrophilicity and length, making it a popular choice in ADC development.[17][18]

Impact on Solubility and Stability

The primary role of the PEG linker is to counteract the hydrophobicity of the payload. Longer PEG chains generally provide greater hydrophilicity, leading to improved solubility and reduced aggregation.

| PEG Linker Length | Impact on Solubility | Impact on Stability (Reduced Aggregation) | References |

| No PEG | Low | Prone to aggregation | [4] |

| PEG4 | Moderate Improvement | Moderate Improvement | [13][17] |

| PEG8 | Significant Improvement | Significant Improvement | [17][18][19] |

| PEG12 | Significant Improvement | Significant Improvement | [5][17] |

| PEG24 | High Improvement | High Improvement | [5][20] |

Studies have shown that increasing the PEG chain length leads to a progressive improvement in the physical and chemical stability of ADCs.[5][6] For instance, a study comparing ADCs with varying PEG lengths demonstrated that those with PEG8 and longer chains exhibited significantly reduced aggregation under thermal stress compared to those with shorter or no PEG linkers.[21]

Influence on Pharmacokinetics

The length of the PEG linker has a profound effect on the pharmacokinetic profile of an ADC. A longer PEG chain generally leads to a longer plasma half-life and increased exposure.

| PEG Linker Length | Clearance Rate | Plasma Exposure (AUC) | References |

| No PEG | High | Low | [17][18] |

| PEG2/PEG4 | Moderately High | Moderate | [17][18] |

| PEG8 | Low | High | [17][18][19] |

| PEG12 | Low | High | [17][18] |

| PEG24 | Low | High | [17][20] |

Preclinical studies in rats have shown that increasing the PEG linker length from no PEG to PEG8 results in a significant decrease in clearance and a corresponding increase in plasma exposure.[18] Interestingly, this effect appears to plateau around PEG8, with further increases to PEG12 and PEG24 showing minimal additional impact on clearance.[18] This suggests that PEG8 may represent an optimal length for maximizing circulation time without introducing potential liabilities associated with very long PEG chains.

Effect on In Vitro and In Vivo Efficacy

The ultimate goal of ADC design is to maximize anti-tumor efficacy while minimizing toxicity. The length of the PEG linker can influence both of these parameters.

| PEG Linker Length | In Vitro Potency | In Vivo Efficacy | References |

| No PEG | Generally High | Potentially Lower | [17] |

| PEG2/PEG4 | Generally High | Moderate | [17] |

| PEG8 | May be Slightly Reduced | Generally Higher | [12][17] |

| PEG12 | May be Slightly Reduced | Generally Higher | [12][17] |

| PEG24 | May be Slightly Reduced | Generally Higher | [20] |

While longer PEG chains can sometimes lead to a slight decrease in in vitro potency, likely due to steric hindrance, this is often more than compensated for by the improved pharmacokinetic profile in vivo.[12] A study investigating the effect of PEG chain length on the in vivo efficacy of an ADC in a xenograft mouse model found a clear demarcation in anti-tumor activity. ADCs with PEG2 and PEG4 linkers resulted in a 35-45% reduction in tumor weight, whereas those with PEG8, PEG12, and PEG24 linkers achieved a significantly greater 75-85% reduction in tumor weight.[17] This highlights the critical role of the linker in translating in vitro potency to in vivo efficacy.

Experimental Protocols

To aid researchers in the comparative evaluation of different PEG linker lengths, the following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of Linker-Payload with Fmoc-PEG8-alcohol

This protocol describes the synthesis of a linker-payload construct using Fmoc-PEG8-alcohol, a cleavable valine-citrulline (Val-Cit) linker, and the cytotoxic payload monomethyl auristatin E (MMAE).

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for a PEG8-containing linker-payload.

Materials:

-

Fmoc-PEG8-alcohol

-

p-Nitrophenyl chloroformate

-

Val-Cit-p-aminobenzyl alcohol (PABC)

-

Monomethyl auristatin E (MMAE)

-

N,N'-Disuccinimidyl carbonate (DSC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

-

Reagents for purification (e.g., silica gel for column chromatography, HPLC system)

Procedure:

-

Activation of Fmoc-PEG8-alcohol: Dissolve Fmoc-PEG8-alcohol and p-nitrophenyl chloroformate in anhydrous DCM. Add DIPEA and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS). Purify the activated Fmoc-PEG8-carbonate by column chromatography.

-

Coupling to Val-Cit-PABC: Dissolve the activated Fmoc-PEG8-carbonate and Val-Cit-PABC in anhydrous DMF. Add DIPEA and stir at room temperature. Purify the resulting Fmoc-PEG8-Val-Cit-PABC by HPLC.

-

Activation of Linker and Coupling to MMAE: Activate the hydroxyl group of the PABC moiety in Fmoc-PEG8-Val-Cit-PABC using DSC. Subsequently, couple the activated linker to the secondary amine of MMAE in the presence of DIPEA. Purify the Fmoc-PEG8-Val-Cit-PABC-MMAE conjugate by HPLC.

-

Fmoc Deprotection: Treat the purified Fmoc-protected linker-payload with a solution of 20% piperidine in DMF to remove the Fmoc group. Purify the final H2N-PEG8-Val-Cit-PABC-MMAE linker-payload by HPLC.

Protocol 2: ADC Conjugation and Characterization

This protocol outlines the conjugation of the synthesized linker-payload to a monoclonal antibody via maleimide chemistry targeting engineered cysteine residues, followed by characterization of the resulting ADC.

Diagram of ADC Conjugation and Characterization Workflow:

Caption: Workflow for ADC conjugation and characterization.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) with engineered cysteine residues

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Synthesized linker-payload (e.g., Maleimide-PEG8-VC-MMAE)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column

-

Hydrophobic interaction chromatography (HIC) column

-

Mass spectrometer (MS)

Procedure:

-

Antibody Reduction: Partially reduce the antibody in PBS with a molar excess of TCEP to expose the engineered cysteine thiols.

-

Conjugation: Add the maleimide-activated linker-payload to the reduced antibody solution at a specific molar ratio to achieve the desired DAR. Incubate the reaction at room temperature.

-

Purification: Purify the ADC from unreacted linker-payload and other impurities using SEC.

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy.

-

Aggregation: Assess the level of aggregation using SEC-HPLC.

-

Identity and Purity: Confirm the molecular weight and purity of the ADC using LC-MS.

-

Protocol 3: Assessment of ADC Thermal Stability

This protocol is used to evaluate the physical stability of ADCs with different PEG linker lengths under thermal stress, which can predict their long-term storage stability.[21]

Procedure:

-

Sample Preparation: Prepare solutions of your ADCs with different PEG linker lengths at a concentration of 1 mg/mL in a suitable formulation buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Thermal Stress: Incubate the ADC samples at an elevated temperature (e.g., 40°C or 50°C) for a defined period (e.g., 7, 14, or 28 days).

-

Analysis: At each time point, analyze the samples for aggregation using SEC-HPLC and for degradation or fragmentation using SDS-PAGE.

Conclusion: The Strategic Importance of PEG8

The choice of PEG linker length is a critical decision in the design of an ADC, with a direct impact on its developability and therapeutic potential. While longer PEG chains generally enhance hydrophilicity and prolong circulation half-life, the law of diminishing returns applies, and potential liabilities such as steric hindrance must be considered.

The available evidence suggests that a PEG linker with eight ethylene glycol units, as found in Fmoc-PEG8-alcohol, often represents a "sweet spot" in ADC design. It provides a significant improvement in solubility, stability, and pharmacokinetics compared to shorter linkers, leading to enhanced in vivo efficacy.[17][18] Crucially, these benefits are often achieved without a significant compromise in in vitro potency. The plateauing effect observed in pharmacokinetic studies beyond PEG8 suggests that longer linkers may not provide a substantial additional advantage in terms of circulation time.[18]

Ultimately, the optimal PEG linker length will be dependent on the specific antibody, payload, and conjugation chemistry employed. However, for researchers seeking a versatile and effective starting point for ADC optimization, Fmoc-PEG8-alcohol and other PEG8-containing linkers offer a compelling and scientifically validated choice. Through careful comparative analysis and the application of robust experimental protocols, the rational design of ADCs with an optimized therapeutic index is an increasingly attainable goal.

References

-

BOC Sciences. PEG Linkers in Antibody-Drug Conjugates.

-

Pasut, G., & Veronese, F. M. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 549-560.

-

Creative Biolabs. What are PEG Linkers?.

-

ADC Review. PEGs and Antibody-drug Conjugates a Versatile Approach. (2018).

-

Li, X., et al. (2022). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Molecular Sciences, 23(15), 8532.

-

BenchChem. The Balancing Act: How PEG Linker Length Dictates ADC Pharmacokinetics.

-

Qu, Z., et al. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. In Antibody-Drug Conjugates. Royal Society of Chemistry.

-

PurePEG. How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. (2025).

-

Labinsights. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). (2025).

-

MilliporeSigma. Understanding The Effect Of Discreet PEG Linkers On ADC Structure And Binding.

-

ADC Review. PEG Linkers.

-

BenchChem. Technical Support Center: Optimizing PEG Linker Length for Antibody-Drug Conjugate (ADC) Stability and Solubility.

-

Pasut, G., & Veronese, F. M. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 549-560.

-

Li, X., et al. (2022). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Molecular Sciences, 23(15), 8532.

-

Burke, P. J., et al. (2017). Abstract 4075: Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution in tumor bearing xenograft mice. Cancer Research, 77(13 Supplement), 4075.

-

Li, D., et al. (2024). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry.

-

ResearchGate. ADC pharmacokinetic and tolerability as a function of PEG size.

-